molecular formula C9H6F2O4 B14896247 6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid

6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid

Cat. No.: B14896247
M. Wt: 216.14 g/mol
InChI Key: JHAQLJYVNNOTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is a fluorinated bicyclic compound featuring a benzo-fused 1,4-dioxine ring system. Its molecular formula is C₉H₆F₂O₄, with fluorine atoms at positions 6 and 7 of the aromatic ring and a carboxylic acid group at the 2-position of the dioxine ring.

Properties

Molecular Formula

C9H6F2O4

Molecular Weight

216.14 g/mol

IUPAC Name

6,7-difluoro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C9H6F2O4/c10-4-1-6-7(2-5(4)11)15-8(3-14-6)9(12)13/h1-2,8H,3H2,(H,12,13)

InChI Key

JHAQLJYVNNOTLY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=C(C=C2O1)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodological Overview

Core Synthetic Strategy

The primary synthesis route involves sequential functionalization of a benzoic acid precursor to construct the benzodioxine ring while introducing fluorine substituents. Key steps include:

  • Esterification of a dihydroxybenzoic acid derivative to protect the carboxylic acid group.
  • Ring-forming alkylation with 1,2-dibromoethane or analogous dihaloethanes.
  • Hydrolysis to regenerate the carboxylic acid functionality.
  • Fluorination via electrophilic substitution or directed ortho-metalation, depending on substrate reactivity.

A representative pathway from methyl 3,4-dihydroxy-5-fluorobenzoate illustrates this approach (Figure 1).

Stepwise Synthesis Protocol

Starting Material Preparation

Methyl 3,4-dihydroxy-5-fluorobenzoate serves as the foundational intermediate. Synthesis begins with esterification of 3,4-dihydroxy-5-fluorobenzoic acid using methanol and concentrated sulfuric acid under reflux (yield: 85–92%).

Benzodioxine Ring Formation

The ester undergoes alkylation with 1,2-dibromoethane in acetone containing potassium carbonate (K₂CO₃) at 70°C for 12–24 hours. This step cyclizes the structure into the 1,4-benzodioxine scaffold while retaining the fluorine substituent (yield: 40–55%).

Hydrolysis to Carboxylic Acid

Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C cleaves the methyl ester, yielding the target carboxylic acid (yield: 90–95%).

Alternative Fluorination Strategies

Late-Stage Direct Fluorination

For substrates lacking pre-installed fluorine, electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is employed. Reaction in acetonitrile at 80°C introduces fluorine at the 6- and 7-positions, though regioselectivity requires careful optimization (yield: 30–45%).

Directed Ortho-Metalation

Aryl boronates or silanes enable directed fluorination via palladium-catalyzed C–H activation. This method achieves higher regiocontrol but demands anhydrous conditions and specialized catalysts (e.g., Pd(OAc)₂/Xantphos).

Reaction Optimization and Yield Enhancement

Alkylation Conditions

Comparative studies reveal that substituting 1,2-dibromoethane with 1,2-diodoethane increases ring-closure efficiency (Table 1).

Table 1: Alkylation Reagent Impact on Cyclization Efficiency

Reagent Solvent Temperature (°C) Yield (%)
1,2-Dibromoethane Acetone 70 45
1,2-Diiodoethane DMF 60 62
1,2-Dichloroethane Toluene 100 28

Hydrolysis Kinetics

Varying the base during ester hydrolysis significantly affects reaction rates and byproduct formation (Figure 2). LiOH in THF/water outperforms NaOH or KOH in minimizing decarboxylation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 4.50–4.30 (m, 2H, OCH₂), 3.90–3.70 (m, 2H, CH₂COO), 13.10 (s, 1H, COOH).
  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 (d, J = 9.8 Hz), -115.2 (d, J = 9.8 Hz).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity, with tR = 6.72 min.

Challenges and Limitations

Regioselectivity in Fluorination

Competing para-fluorination and over-fluorination remain persistent issues, necessitating stoichiometric control and low-temperature conditions (-20°C).

Scalability Constraints

Photocatalytic steps (e.g., iron-catalyzed decarboxylation) exhibit diminished yields at multi-gram scales due to light penetration limits.

Emerging Methodologies

Photoinduced Iron Catalysis

Recent advances employ Fe(acac)₃ under blue LED irradiation to mediate decarboxylative fluorination, achieving 65–70% yields with enhanced stereocontrol.

Flow Chemistry Approaches

Continuous-flow systems mitigate exothermic risks during alkylation, improving safety and reproducibility for industrial applications.

Chemical Reactions Analysis

Formation of the Dioxane Ring

A method using potassium carbonate and 1,2-dibromoethane in DMF at 65°C for 24 hours has been demonstrated for structurally similar compounds . This approach facilitates the formation of the 1,4-dioxane ring through cyclization.

Carboxylic Acid Activation

The carboxylic acid group can be activated using thionyl chloride (SOCl₂) under reflux (70–80°C for 4 hours) to form the corresponding acyl chloride, which serves as a reactive intermediate for further transformations .

Acyl Chloride Formation

ReagentSolvent/ConditionsYieldPurpose
SOCl₂Reflux at 70–80°C, 4hHighActivation for amide synthesis
SOCl₂ + DMFRoom temperature, 4hHighEnhanced solubility/stability

Functional Group Transformations

  • Bromination : Reaction with bromine in acetic acid at 120°C for 2 hours introduces halogens, though yields vary (e.g., 60% for brominated derivatives) .

  • Sulfonation : Chlorosulfonic acid at 70°C for 3 hours selectively sulfonates aromatic rings, yielding chlorosulfonyl derivatives (75% yield) .

Reactivity and Functional Group Compatibility

The compound exhibits:

  • Chemoselectivity : Tolerance to hydroxyl groups and carbon–carbon double bonds, as observed in difluorocarbene-mediated reactions .

  • Stability : The dioxane ring and fluorine substituents likely direct reactivity, though specific data for this compound are inferred from analogs.

Analytical Characterization

Key analytical data includes:

  • NMR : Aromatic signals shift depending on fluorine substitution patterns (e.g., triplet and doublet of doublets for fluorinated derivatives) .

  • LCMS : Retention times and molecular ion peaks (e.g., m/z = 337 [M+1]+ for brominated analogs) .

Scientific Research Applications

6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic Acid

  • CAS No.: 2059940-44-0
  • Molecular Formula : C₁₁H₁₀F₂O₄
  • Molecular Weight : 244.19 g/mol
  • Key Differences :
    • Substitution of the hydrogen at the 2-position with an ethyl group (-CH₂CH₃).
    • Increased molecular weight (+28.19 g/mol) compared to the target compound (theoretical MW: ~216 g/mol).
    • The ethyl group may enhance lipophilicity, affecting solubility and pharmacokinetic properties.
  • Applications : Likely explored for antimicrobial or anti-inflammatory activity due to fluorinated benzodioxine-carboxylic acid motifs .

9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

  • CAS No.: 154093-72-8
  • Similarity Score : 0.93 (structural resemblance to target compound)
  • Key Differences :
    • Replacement of the benzo-dioxine ring with a pyrido-benzoxazine system.
    • Presence of a methyl group at position 3 and a ketone group at position 5.
    • Likely exhibits distinct electronic properties due to nitrogen incorporation in the heterocycle.
  • Applications: Potential use as a fluoroquinolone derivative for antibacterial activity .

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • CAS No.: 98349-25-8
  • Similarity Score : 0.92
  • Key Differences: Quinolone core with a cyclopropyl group at position 1. Hydroxy and ketone groups at positions 8 and 4, respectively. Enhanced planarity compared to the bicyclic dioxine system.
  • Applications: Likely investigated as a broad-spectrum antibiotic (e.g., fluoroquinolone class) .

2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic Acid (EDOT-Acid)

  • Structure: Thieno[3,4-b][1,4]dioxine core (sulfur-containing analog).
  • Key Differences :
    • Replacement of the benzene ring with a thiophene ring.
    • Sulfur atom introduces polarizability, influencing crystallinity and electronic properties.
  • Research Findings :
    • Differential Scanning Calorimetry (DSC) data indicates distinct thermal transitions due to sulfur’s impact on polymer backbone rigidity .
    • X-ray scattering studies reveal differences in molecular packing compared to benzodioxine analogs .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid C₉H₆F₂O₄ ~216 (theoretical) 6,7-F₂, COOH Pharmaceuticals, Materials
2-Ethyl-6,7-difluoro analog C₁₁H₁₀F₂O₄ 244.19 2-Ethyl, 6,7-F₂, COOH Antimicrobial agents
9,10-Difluoro pyrido-benzoxazine Not provided Not provided Pyrido-benzoxazine core, 3-CH₃, 7-O Antibacterial agents
1-Cyclopropyl quinolone Not provided Not provided Cyclopropyl, 8-OH, 4-O Fluoroquinolone antibiotics
EDOT-Acid C₇H₆O₄S ~186 (theoretical) Thieno-dioxine core, COOH Conductive polymers

Key Observations and Implications

  • Fluorination : Fluorine atoms in all analogs enhance metabolic stability and electron-withdrawing effects, critical for drug design and materials conductivity .
  • Substituent Effects : Ethyl or cyclopropyl groups modulate lipophilicity, impacting bioavailability and target binding .
  • Heterocycle Variations : Thiophene (EDOT-acid) vs. benzene alters crystallinity and electronic properties, relevant for polymer applications .

Q & A

Q. What are the established synthetic routes for 6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via fluorination of dihydrobenzo[d][1,4]dioxine precursors. Key steps include:

  • Electrophilic substitution using fluorine sources (e.g., Selectfluor®) under anhydrous conditions to introduce fluorine at positions 6 and 7 .
  • Carboxylic acid functionalization via oxidation of methyl or alcohol groups, often employing KMnO₄ or CrO₃ in acidic media .
    Yield optimization requires strict control of temperature (e.g., 0–5°C during fluorination to minimize side reactions) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of fluorinating agent) .

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?

Answer:

  • HPLC-PDA : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to assess purity (>98% by area normalization) .
  • NMR (¹H/¹³C/¹⁹F) : Key signals include fluorine-coupled aromatic protons (δ 6.8–7.2 ppm, J ~8–12 Hz) and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 242.0392 (calculated for C₉H₅F₂O₄) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?

Answer: Unexpected splitting may arise from:

  • Conformational isomerism : The dihydrodioxine ring adopts boat or chair conformations, causing differential F···F coupling. Use variable-temperature NMR (e.g., -40°C to 25°C) to observe coalescence .
  • Impurity interference : Trace fluorinated byproducts (e.g., mono-fluoro derivatives) can mimic splitting. Validate via LC-MS/MS with selective ion monitoring .
    Reference computational models (DFT) to predict coupling constants and compare with experimental data .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers (pH 7.4) to maintain solubility without destabilizing proteins .
  • Prodrug derivatization : Synthesize methyl esters (e.g., using CH₃I/K₂CO₃ in acetone) to enhance lipophilicity, followed by enzymatic hydrolysis in biological media .
  • Nanoformulation : Encapsulate in PEGylated liposomes (10–100 nm diameter) to improve bioavailability .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electron-withdrawing effects : Fluorine at positions 6 and 7 deactivates the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids bearing electron-donating groups (e.g., -OMe) to offset deactivation .
  • Ortho-directing effects : Fluorine directs electrophiles to the 5-position, enabling regioselective functionalization (e.g., nitration at 5-position with HNO₃/H₂SO₄) .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity results between enzymatic and cell-based assays?

Answer:

  • Enzyme vs. cellular context : Differences may arise from membrane permeability or off-target effects. Validate via:
    • Cellular uptake studies (LC-MS quantification of intracellular compound levels) .
    • Gene knockout models (e.g., CRISPR-Cas9 targeting putative off-target enzymes) .
  • Assay conditions : Ensure consistent pH, temperature, and co-factor availability (e.g., Mg²⁺ for kinase assays) .

Q. What factorial design parameters are critical for scaling up synthesis while maintaining yield?

Answer: Use a 3³ factorial design to optimize:

  • Temperature (25–60°C): Higher temperatures accelerate fluorination but increase side-product formation.
  • Catalyst loading (5–15 mol% Pd): Balance between reaction rate and cost.
  • Solvent polarity (DMF vs. THF): DMF enhances solubility but complicates purification.
    Analyze via ANOVA to identify significant factors (p < 0.05) and derive response surface models .

Theoretical and Mechanistic Insights

Q. How can computational chemistry predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into target protein structures (PDB ID: e.g., 3ERT for estrogen receptors) using flexible side-chain protocols .
  • MD simulations (GROMACS) : Simulate ligand-protein complexes for 100 ns to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond occupancy (>50%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.